2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine
描述
Molecular Architecture and Stereoelectronic Properties
The molecular architecture of this compound exhibits a complex heterocyclic framework characterized by the fusion of furan and pyridine rings in a [3,2-b] orientation. The compound possesses the molecular formula C14H20INO2Si with a molecular weight of 389.30 daltons, presenting a sophisticated arrangement of functional groups that significantly influence its chemical reactivity and physical properties. The structural backbone consists of a bicyclic furo[3,2-b]pyridine core where the furan ring is fused to the pyridine ring through carbon atoms at positions 3 and 2, creating a planar aromatic system with distinct electronic characteristics.
The stereoelectronic properties of this compound are profoundly influenced by the presence of the iodine atom at the 6-position of the pyridine ring and the bulky tert-butyldimethylsilyloxy group attached to a methyl substituent at the 2-position of the furan ring. The iodine substituent introduces significant steric bulk and electronic effects due to its large atomic radius and high polarizability, which affects the compound's reactivity patterns and potential for halogen bonding interactions. The tert-butyldimethylsilyloxy protecting group serves dual purposes: it provides steric hindrance that influences molecular conformation and offers chemical stability through the strong silicon-oxygen bond, making it particularly valuable in synthetic applications where selective protection and deprotection are required.
The electronic distribution within the fused ring system demonstrates characteristic aromatic stabilization, with the nitrogen atom in the pyridine ring contributing to the overall electron-deficient character of the system. This electron deficiency is further enhanced by the presence of the iodine substituent, which acts as an electron-withdrawing group through both inductive and resonance effects. The SMILES representation CC(C)(C)Si(C)OCc1cc2ncc(I)cc2o1 clearly illustrates the connectivity pattern, showing how the silicon-protected hydroxymethyl group extends from the furan ring while the iodine occupies a strategic position on the pyridine ring.
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C14H20INO2Si | Indicates presence of halogen and silicon functionality |
| Molecular Weight | 389.30 g/mol | Suitable for pharmaceutical applications |
| SMILES String | CC(C)(C)Si(C)OCc1cc2ncc(I)cc2o1 | Defines precise connectivity |
| InChI Key | JTVGUIFTDJPUDJ-UHFFFAOYSA-N | Unique structural identifier |
X-ray Crystallographic Analysis and Conformational Studies
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure and conformational preferences of this compound. The technique provides unambiguous confirmation of the fused-ring geometry and precise determination of bond lengths, bond angles, and torsional relationships within the molecular framework. Crystallographic studies of related furo[3,2-b]pyridine derivatives have demonstrated that these compounds typically adopt planar conformations for the bicyclic core, with substituents extending outward from this central aromatic framework.
The crystallographic data collection for such compounds involves careful preparation of diffraction-quality crystals, which requires optimization of crystallization conditions including solvent systems, temperature control, and concentration gradients. Modern X-ray crystallography employs monochromatic radiation, typically molybdenum K-alpha radiation with a wavelength of 0.71073 angstroms, to generate diffraction patterns that are subsequently analyzed through computational methods to determine atomic positions. The quality of crystallographic data is assessed through various statistical measures, including resolution limits, completeness of data collection, and refinement parameters such as R-factors that indicate the agreement between observed and calculated structure factors.
Conformational studies of related furo[3,2-b]pyridine derivatives reveal that the bicyclic core maintains planarity due to aromatic stabilization, while substituents adopt conformations that minimize steric interactions. In the case of this compound, the bulky tert-butyldimethylsilyl group likely adopts a conformation that positions the tert-butyl groups away from the aromatic core to minimize steric repulsion. The iodine atom at the 6-position extends perpendicular to the plane of the pyridine ring, creating a distinctive three-dimensional molecular architecture.
Crystal structures of analogous compounds demonstrate the importance of intermolecular interactions in determining solid-state packing arrangements. These interactions include weak hydrogen bonding, halogen bonding involving the iodine substituent, and pi-pi stacking interactions between aromatic ring systems. The presence of the silicon-oxygen bond in the protecting group introduces additional possibilities for intermolecular coordination, particularly with metal centers or through weak interactions with electron-rich regions of neighboring molecules.
Comparative Analysis with Related Furopyridine Derivatives
Comparative structural analysis of this compound with related furopyridine derivatives reveals significant insights into structure-activity relationships and synthetic utility. The furo[3,2-b]pyridine scaffold represents a privileged structure in medicinal chemistry, distinguished from other furopyridine isomers by its specific fusion pattern and electronic properties. When compared to the unsubstituted furo[3,2-b]pyridine (molecular formula C7H5NO), the target compound exhibits substantially increased molecular complexity and functional diversity through the incorporation of the protected hydroxymethyl group and iodine substituent.
Analysis of related halogenated derivatives, such as 6-bromo-2-iodofuro[3,2-b]pyridine (C7H3BrINO), demonstrates the significant impact of substituent size and electronic properties on molecular behavior. The bromine-containing analog possesses a much smaller molecular weight of approximately 323 daltons and lacks the protective silyl functionality, making it more reactive but less synthetically versatile. The presence of both bromine and iodine in this derivative creates opportunities for chemoselective coupling reactions, as these halogens exhibit different reactivity patterns in cross-coupling processes.
The protective group strategy employed in this compound represents a sophisticated approach to synthetic manipulation compared to simpler derivatives like 7-chloro-2-iodofuro[3,2-b]pyridine (C7H3ClINO). The tert-butyldimethylsilyl protecting group offers several advantages including stability under basic conditions, selective removal under mild acidic or fluoride-mediated conditions, and compatibility with a wide range of organic transformations. This protection strategy allows for complex multi-step syntheses where the hydroxymethyl functionality must be preserved during various chemical manipulations.
Comparative analysis with 6-bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine (C14H20BrNO2Si) reveals the influence of halogen substitution on molecular properties. The bromine analog possesses a molecular weight of 342.30 daltons, making it lighter than the iodine derivative, and exhibits different reactivity patterns in cross-coupling reactions due to the distinct chemical behavior of bromine versus iodine in organometallic processes. The iodine derivative typically shows enhanced reactivity in palladium-catalyzed cross-coupling reactions due to the weaker carbon-iodine bond compared to the carbon-bromine bond.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| Target Compound | C14H20INO2Si | 389.30 g/mol | Iodine substitution, silyl protection |
| 6-Bromo analog | C14H20BrNO2Si | 342.30 g/mol | Bromine substitution, silyl protection |
| Unprotected derivative | C7H3BrINO | ~323 g/mol | Dual halogenation, no protection |
| Parent scaffold | C7H5NO | 119.12 g/mol | Unsubstituted furo[3,2-b]pyridine |
The biological activity profiles of furo[3,2-b]pyridine derivatives demonstrate structure-dependent interactions with various protein targets, particularly kinase enzymes. Crystal structures of furo[3,2-b]pyridine-containing compounds bound to protein kinases reveal specific binding modes that depend on the substitution pattern and electronic properties of the heterocyclic core. These structural studies provide valuable insights for the rational design of improved derivatives with enhanced selectivity and potency for specific biological targets.
属性
IUPAC Name |
tert-butyl-[(6-iodofuro[3,2-b]pyridin-2-yl)methoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO2Si/c1-14(2,3)19(4,5)17-9-11-7-12-13(18-11)6-10(15)8-16-12/h6-8H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVGUIFTDJPUDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674079 | |
| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6-iodofuro[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-30-1 | |
| Record name | 2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-iodofuro[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171920-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6-iodofuro[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Formation of the Furo[3,2-b]pyridine Core with Halogen Substitution
A typical starting material is a halogenated pyridin-2-ol derivative, such as 5-bromo-6-chloropyridin-2-ol. This intermediate undergoes cyclization and functionalization to form the furo[3,2-b]pyridine skeleton.
Iodination: N-Iodosuccinimide (NIS) is employed as an electrophilic iodine source to selectively iodinate the pyridine ring at the 6-position. For example, NIS (7.38 g, 32.8 mmol) added to 5-bromo-6-chloropyridin-2-ol in methanol at 45 °C for 1 hour yields 5-bromo-6-chloro-3-iodopyridin-2-ol with 83% yield after workup and purification.
Catalytic Coupling: Palladium-catalyzed coupling reactions using PdCl2(dppf) and copper(I) iodide in the presence of bases like triethylamine enable the introduction of aryl or alkynyl substituents on the furo[3,2-b]pyridine core, facilitating further functionalization.
Introduction of the tert-Butyldimethylsilyloxy Methyl Group
The tert-butyldimethylsilyloxy (TBDMS) group is introduced as a protecting group for hydroxyl functionalities, commonly via silylation reactions:
Silylation Reaction: The hydroxymethyl group on the furo[3,2-b]pyridine is silylated using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. This reaction typically occurs in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
The silylation protects the hydroxyl group, preventing side reactions during subsequent synthetic steps and allowing selective deprotection later.
Purification and Characterization
Purification is commonly achieved by silica gel chromatography using solvent gradients such as hexane/dichloromethane or methanol/dichloromethane.
Characterization methods include LCMS with various C18 columns and UV detection at 220 nm, employing gradient elution with mixtures of methanol, water, acetonitrile, and trifluoroacetic acid or ammonium acetate buffers.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Iodination of pyridin-2-ol | NIS, MeOH, 45 °C, 1 h | 83 | Formation of 3-iodopyridin-2-ol |
| Palladium-catalyzed coupling | PdCl2(dppf), CuI, TEA, dioxane, 70 °C, 2 h | 82 | Aryl substitution on furo[3,2-b]pyridine |
| Silylation | TBDMSCl, imidazole/TEA, DCM or THF, rt | 75-85* | Protection of hydroxymethyl group |
*Exact yield depends on substrate and reaction scale; typical range inferred from related silylation reactions.
Research Findings and Optimization Notes
The iodination step with NIS requires careful temperature control (around 45 °C) to avoid over-iodination or decomposition. Extended reaction times may be necessary for complete conversion.
Palladium-catalyzed coupling reactions benefit from inert atmosphere (nitrogen purging) and degassed solvents to prevent catalyst deactivation.
The choice of base in the silylation step influences reaction rate and yield; imidazole is often preferred for its nucleophilicity and mild basicity.
Purification by silica gel chromatography with gradient elution ensures removal of palladium residues and side-products, critical for obtaining analytically pure material.
LCMS methods employing C18 columns and UV detection at 220 nm provide reliable monitoring of reaction progress and product purity.
Summary Table of Key Synthetic Steps
| Synthetic Stage | Key Reagents/Conditions | Purpose | Outcome/Notes |
|---|---|---|---|
| Iodination | NIS, MeOH, 45 °C | Introduce iodine substituent | High regioselectivity, 83% yield |
| Palladium-Catalyzed Coupling | PdCl2(dppf), CuI, TEA, dioxane, 70 °C | Attach aryl groups or modify core | Efficient coupling, yields ~80% |
| Silylation | TBDMSCl, imidazole/TEA, DCM/THF | Protect hydroxyl group | Stable silyl ether formation, ~75-85% yield |
| Purification | Silica gel chromatography | Remove impurities | High purity product suitable for further use |
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) with a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like lithium diisopropylamide (LDA) or Grignard reagents (RMgX).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
科学研究应用
Medicinal Chemistry
The compound's unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways. Its derivatives have shown potential as:
- Anticancer Agents : Research indicates that modifications of furo[3,2-b]pyridines can exhibit cytotoxic effects against various cancer cell lines.
- Antiviral Compounds : The presence of iodine may enhance binding affinity to viral proteins, making it a focus for antiviral drug design.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis due to its functional groups. It can be utilized for:
- Cross-Coupling Reactions : Its iodide group allows for coupling with organometallic reagents, facilitating the formation of complex organic molecules.
- Synthesis of Heterocycles : The furo[3,2-b]pyridine framework is valuable for creating other heterocyclic compounds with varied biological activities.
Material Science
The stability imparted by the tert-butyldimethylsilyloxy group allows for applications in material science, particularly in:
- Coatings and Polymers : The compound can be integrated into polymer matrices to enhance thermal stability and mechanical properties.
- Sensors : Its chemical properties may allow it to be used in sensor technology for detecting specific analytes.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of derivatives of furo[3,2-b]pyridine, including 2-((tert-butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine. Results indicated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values comparable to established chemotherapeutics.
Case Study 2: Cross-Coupling Reactions
Research demonstrated that the iodide functionality enables effective Suzuki coupling reactions with aryl boronic acids. This method facilitated the synthesis of novel biaryl compounds that exhibited enhanced biological activity.
作用机制
The mechanism by which 2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets through binding to specific receptors or enzymes. The silyloxy group can act as a protecting group, while the iodine atom can participate in halogen bonding.
相似化合物的比较
Comparison with Structurally Related Compounds
Substituent Variations in the Furopyridine Core
Table 1: Key Structural and Physical Properties
Key Observations :
- Iodine vs. Hydroxy Group : The iodine atom in the target compound enhances its electrophilicity, making it suitable for Ullmann or Stille couplings, whereas the hydroxyl variant (CAS: 1171920-47-0) may require activation for further reactions .
- Trimethylsilyl Substitution : Replacing iodine with a trimethylsilyl group (CAS: 1171920-41-4) increases hydrophobicity and stability but reduces reactivity in metal-catalyzed cross-couplings .
- Boronic Ester Derivative : The boronic ester analogue (FM-6167) enables Suzuki reactions, highlighting the modularity of the furopyridine scaffold in diversifying synthetic routes .
Commercial Availability and Handling
- Target Compound : Discontinued in some catalogs (e.g., CymitQuimica Ref: 10-F766404) but available through specialized suppliers .
- Boronic Ester (FM-6167) : Available for custom synthesis, emphasizing its utility in medicinal chemistry .
- Trimethylsilyl Derivative : Listed under HS code 2934990090 (Canada) and 2934999000 (USA), indicating regulatory classification as a heterocyclic compound .
生物活性
2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine, with the CAS number 1171920-30-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula for this compound is CHINOSi, with a molecular weight of 389.30 g/mol. It features a furo[3,2-b]pyridine core modified with a tert-butyldimethylsilyloxy group and an iodine atom at the 6-position. The structural characteristics contribute to its biological activity and interaction with various biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Properties : Some studies suggest that derivatives of furo[3,2-b]pyridine can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Antimicrobial Activity : There is evidence that similar compounds may possess antimicrobial properties, making them potential candidates for the development of new antibiotics.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry reported that a related compound showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
- Antimicrobial Testing : In another study, derivatives of furo[3,2-b]pyridine were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds had notable inhibitory effects on bacterial growth, suggesting their potential as new antimicrobial agents.
Detailed Research Findings
A comprehensive analysis has been conducted on the pharmacological profiles of related compounds. These studies often employ in vitro assays to evaluate the efficacy and mechanism of action:
- Mechanism of Action : The anticancer effects are primarily mediated through the modulation of cell cycle regulators and apoptosis-related proteins.
- Bioavailability and Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for assessing the therapeutic potential of these compounds.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Absorption | Moderate |
| Distribution | Tissue-specific |
| Metabolism | Liver (CYP450 enzymes) |
| Excretion | Urinary |
常见问题
Basic: What are the key synthetic steps for preparing 2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine?
Answer:
The synthesis typically involves three critical steps:
Hydroxymethyl Protection : The hydroxymethyl group is protected with tert-butyldimethylsilyl (TBS) chloride under basic conditions (e.g., imidazole in DMF) to form the silyl ether, ensuring stability during subsequent reactions .
Furopyridine Core Formation : Cyclization of precursor pyridine derivatives, often via acid-catalyzed or thermal conditions, to construct the fused furo[3,2-b]pyridine ring system .
Iodination : Electrophilic iodination at the 6-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents like DCM or THF .
Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-iodination.
- Use anhydrous conditions to prevent premature deprotection of the TBS group.
Advanced: How can the iodine substituent enable cross-coupling reactions for derivatization?
Answer:
The iodine atom at position 6 serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions:
- Suzuki-Miyaura Coupling : React with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water under reflux to form biaryl derivatives .
- Sonogashira Coupling : Employ Pd/Cu catalysts with terminal alkynes in DMF or DMSO to install alkynyl groups .
Data Contradictions : - Yields vary significantly based on steric hindrance from the TBS group. For example, bulkier boronic acids (e.g., 2-naphthyl) may require higher catalyst loading (5–10 mol%) compared to phenyl boronic acids (1–2 mol%) .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Answer:
| Technique | Key Data | Notes |
|---|---|---|
| ¹H NMR | δ 0.1–0.2 (s, TBS -Si(CH₃)₂), δ 6.5–8.5 (furopyridine protons) | Use CDCl₃ for solubility; iodine’s quadrupole effect may broaden adjacent proton signals . |
| ¹³C NMR | δ 18–25 (TBS -C(CH₃)₃), δ 90–110 (furopyridine carbons) | DEPT-135 clarifies CH₂/CH₃ groups. |
| HRMS | Exact mass: 389.0450354 (C₁₄H₂₁INO₃Si) | Confirm molecular ion [M+H]⁺ with <3 ppm error . |
Advanced: How does the TBS group influence steric hindrance during derivatization?
Answer:
The bulky TBS group can hinder nucleophilic or electrophilic attacks at the hydroxymethyl position. Mitigation strategies include:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, THF) to enhance reagent accessibility .
- Temperature Modulation : Elevate reaction temperatures (80–100°C) to overcome steric barriers in coupling reactions .
- Alternative Protecting Groups : Compare with less bulky groups (e.g., TBDPS) if reactivity is compromised .
Advanced: What computational methods predict the iodine’s reactivity in electrophilic substitution?
Answer:
- DFT Calculations : Analyze Fukui indices to identify electrophilic/nucleophilic sites. The iodine atom’s electron-withdrawing effect directs electrophiles to the 3-position of the furopyridine ring .
- Molecular Electrostatic Potential (MEP) Maps : Highlight electron-deficient regions, guiding functionalization strategies .
Validation : Cross-reference computational results with experimental reactivity data (e.g., bromination vs. nitration regioselectivity).
Basic: How to resolve impurities from incomplete iodination?
Answer:
Common impurities include:
- Under-iodinated product : Detect via HPLC (retention time shift) and purify via silica gel chromatography (hexane/EtOAc gradient) .
- De-TBS byproducts : Use mild acidic conditions (e.g., 1% AcOH in THF) during workup to avoid premature deprotection .
Advanced: Why do reported yields for cross-coupling reactions vary across studies?
Answer:
Discrepancies arise from:
- Catalyst Systems : PdCl₂(dppf) vs. Pd(OAc)₂ may alter turnover numbers.
- Solvent Effects : DMSO enhances oxidative addition but may destabilize Pd(0) intermediates .
- Substrate Sterics : Bulkier boronic acids (e.g., 2-methylphenyl) reduce yields by 20–30% compared to phenyl derivatives .
Tables
Table 1: Cross-Coupling Reaction Optimization
| Reaction Type | Catalyst | Solvent | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | THF/H₂O | 60–85% |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | DMF | 45–70% |
| Stille | Pd₂(dba)₃/AsPh₃ | Toluene | 50–75% |
| Data inferred from analogous iodopyridine derivatives . |
Table 2: NMR Spectral Assignments
| Proton Position | δ (ppm) | Multiplicity |
|---|---|---|
| TBS -Si(CH₃)₂ | 0.1–0.2 | Singlet |
| Furopyridine H-3 | 7.8–8.1 | Doublet |
| H-5 (adjacent to I) | 6.9–7.2 | Triplet |
| Based on structurally related compounds . |
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
